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Compound of Interest

Compound Name:
2-(3,4-dimethoxyphenyl)-1H-

imidazo[4,5-b]phenazine

CAS No.: 114991-88-7

Cat. No.: B15080168

Get Quote

Structural Rationale: The Imidazo[4,5-b]phenazine
Pharmacophore
The imidazo[4,5-b]phenazine core is a highly conjugated, planar, tricyclic nitrogenous system

fused with a five-membered imidazole ring. The biological efficacy of this scaffold is driven by

two distinct structural features:

The Planar Phenazine Core: The extended aromaticity facilitates π-π stacking, allowing the

molecule to act as a potent DNA intercalator. It slips seamlessly between adjacent DNA base

pairs, disrupting normal helical architecture[1].

The Imidazole Ring: The nitrogen atoms within the imidazole moiety serve as critical

hydrogen-bond donors and acceptors. This enables highly specific interactions with the

amino acid residues of target proteins, such as viral proteases or topoisomerase enzymes[2]

[3].
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Oncological Applications: Dual Topoisomerase
Inhibition
DNA topoisomerases (Topo I and Topo IIα) are essential enzymes that regulate the topological

state of DNA during replication and transcription. While many clinical chemotherapeutics target

either Topo I (e.g., irinotecan) or Topo II (e.g., etoposide), cancer cells frequently develop

resistance by upregulating the non-targeted isoform[4].

Substituted imidazo[4,5-b]phenazines have been rationally designed as dual Topo I/IIα

inhibitors[3][5]. By intercalating into DNA and simultaneously binding to the topoisomerase

enzyme, these compounds stabilize the transient "cleavable complex." This prevents the

religation of the DNA strand, converting the enzyme into a physiological poison that generates

lethal double-strand breaks, ultimately triggering apoptosis[4].

Furthermore, when the phenazine ring is coordinated with transition metals (such as

Ruthenium), the resulting complexes exhibit DNA "light switch" behavior. Upon photo-

irradiation, these complexes generate singlet oxygen, effectively photocleaving plasmid DNA

and offering a promising avenue for Photodynamic Therapy (PDT)[1][6].

Antiviral Applications: DENV2 NS2B-NS3 Protease
Inhibition
Beyond oncology, the imidazo[4,5-b]phenazine scaffold has demonstrated significant antiviral

properties, particularly against the Dengue virus (DENV2). The viral NS2B-NS3 protease is

strictly required for the cleavage of the viral polyprotein into functional units; inhibiting this

enzyme halts viral replication[7].

Recent structure-activity relationship (SAR) studies reveal that attaching para-substituted

terminal benzene rings to the imidazole core significantly enhances binding affinity to the

NS2B-NS3 active site[2]. Specifically, the introduction of electron-withdrawing groups (such as

a nitro or trifluoromethoxy group) optimizes hydrogen bonding and electrostatic interactions

within the protease binding pocket, yielding potent micromolar inhibition[7][8].
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Dual mechanism of action of imidazo[4,5-b]phenazines targeting cancer and dengue virus.

Quantitative Biological Profiling
Table 1: Antiviral Activity against DENV2 NS2B-NS3
Protease
Data demonstrates the superiority of specific nitro-substituted derivatives over standard

controls.
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Compound ID
Imidazole
Substituent

IC50 (μM) Target / Mechanism

3e / 64f
2-(3-hydroxy-4-

nitrophenyl)
54.8

NS2B-NS3 Protease

Inhibition

3k

2-(4-

trifluoromethoxypheny

l)

71.9
NS2B-NS3 Protease

Inhibition

3d 2-(4-chlorophenyl) 79.0
NS2B-NS3 Protease

Inhibition

Quercetin Control 104.8
NS2B-NS3 Protease

Inhibition

(Data sourced from Khalili et al., 2024[2][7][8])

Table 2: Anticancer Cytotoxicity Profiling
(Phenazine/Ruthenium Complexes)
Data highlights the broad-spectrum antiproliferative activity across diverse human cancer cell

lines.

Cell Line Cancer Type IC50 Range (μM)
Primary
Mechanism
Observed

HepG2
Hepatocellular

Carcinoma
29.0

Apoptosis / S-phase

cell cycle arrest

T47D Breast Cancer 38.5
Topoisomerase I

Inhibition

HCT116 Colorectal Carcinoma 39.7
Topoisomerase I

Inhibition

MCF-7 Breast Cancer 46.7
Caspase-9 activation /

PCNA inhibition
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(Data sourced from Ruthenium-Phenazine complex studies[1][6])

Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as

self-validating systems. They include intrinsic causality checks to prevent false positives.

Protocol A: In Vitro DENV2 NS2B-NS3 Protease
Inhibition Assay
Causality Rationale: The use of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC is critical. The

Gly-Arg-Arg sequence perfectly mimics the natural polyprotein cleavage site of the dengue

virus. Upon successful cleavage by the active protease, the AMC (7-amino-4-methylcoumarin)

fluorophore is liberated, shifting from a quenched state to a highly fluorescent state. A decrease

in fluorescence directly and exclusively correlates with protease inhibition[2].

Step-by-Step Methodology:

Reagent Preparation: Prepare the assay buffer (200 mM Tris-HCl, pH 8.5, 20% glycerol).

Dilute the recombinant DENV2 NS2B-NS3 protease to a working concentration of 0.5 μM.

Inhibitor Incubation: In a black 96-well microplate, combine 10 μL of the protease solution

with 10 μL of the imidazo[4,5-b]phenazine test compound (serially diluted in DMSO). Self-

Validation: Include a DMSO-only well (100% activity control) and a Quercetin well (positive

inhibition control). Incubate at 37°C for 10 minutes to allow equilibrium binding.

Reaction Initiation: Add 80 μL of the Boc-Gly-Arg-Arg-AMC substrate (final concentration 100

μM) to all wells.

Kinetic Readout: Immediately transfer the plate to a fluorometric microplate reader. Measure

fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm

and an emission wavelength of 460 nm.

Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve.

Determine the IC50 using non-linear regression analysis (GraphPad Prism) by plotting the

normalized residual activity against the log of the inhibitor concentration.
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Fluorometric assay workflow for DENV2 NS2B-NS3 protease inhibition.

Protocol B: Topoisomerase I/IIα DNA Relaxation Assay
Causality Rationale: Supercoiled plasmid DNA (e.g., pBR322) is utilized because its topological

state can be distinctly resolved via agarose gel electrophoresis. Supercoiled DNA migrates

rapidly, while relaxed DNA migrates slowly. The addition of ATP is strictly required for the Topo

II assay (as it is an ATP-dependent enzyme), whereas Topo I is ATP-independent. This

differential requirement allows researchers to isolate and validate the specific inhibitory

mechanisms of dual-targeting phenazines[3][4].

Step-by-Step Methodology:

Reaction Assembly: In a 20 μL reaction volume, combine 0.25 μg of supercoiled pBR322

DNA with the test compound (1–100 μM).

Enzyme Addition: Add 1 Unit of human recombinant Topo I (in ATP-free buffer) OR 1 Unit of

Topo IIα (in buffer supplemented with 1 mM ATP). Self-Validation: Include a DNA-only control

(shows baseline supercoiling) and an enzyme+DNA control (shows complete relaxation).

Incubation: Incubate the mixture at 37°C for 30 minutes.

Termination: Stop the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (50

μg/mL). Incubate for an additional 15 minutes at 37°C to digest the trapped topoisomerase

enzymes and release the DNA.

Electrophoretic Resolution: Add 3 μL of DNA loading dye. Load the samples onto a 1%

agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Run

at 4 V/cm for 2 hours in TAE buffer.

Visualization: Post-stain the gel with GelRed or ethidium bromide for 30 minutes, destain in

water, and visualize under UV light. Inhibition is quantified by the densitometric retention of
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the supercoiled DNA band.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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